
1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H23FN4O3S2 and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{18FN_3O_2S with a molecular weight of approximately 331.26 g/mol. The structure features a pyrazole moiety linked to a diazepane ring and a thioether group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways related to inflammation and cancer progression.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has shown:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis in preliminary tests, indicating potent anti-tubercular activity .
Cytotoxicity
Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells revealed that the compound is relatively non-toxic, with high selectivity towards target cells over normal human cells . This selectivity is crucial for the development of therapeutic agents aimed at minimizing side effects.
Case Study 1: Anti-Tubercular Activity
A study focused on the synthesis of substituted pyrazole derivatives highlighted the efficacy of this compound against Mycobacterium tuberculosis H37Ra. The compound exhibited an IC90 value of 40.32 μM, showcasing its potential as an anti-tubercular agent .
Case Study 2: Kinase Inhibition
Research on similar pyrazole derivatives indicates that they can effectively inhibit kinases involved in cancer pathways. For example, compounds featuring similar structural motifs were shown to bind effectively to the kinase-inactive conformation of CDK6, suggesting a potential pathway for further development in oncology .
Data Summary
Activity | IC50/IC90 Value | Target |
---|---|---|
Anti-Tubercular | IC50: 1.35 - 2.18 μM | Mycobacterium tuberculosis |
Cytotoxicity | Non-toxic | HEK-293 Cells |
Kinase Inhibition (CDK6) | Sub-nanomolar range | CDK6 |
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays have demonstrated that modifications to the compound can enhance its cytotoxicity. For instance, a related compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Inhibition of Enzymes Related to Metabolic Disorders
The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome. This inhibition is crucial for treating conditions such as:
- Type 2 diabetes
- Obesity
- Insulin resistance
Pharmaceutical compositions containing this compound have been shown to ameliorate symptoms associated with these disorders, suggesting a pathway for therapeutic intervention .
Case Study 1: Anticancer Evaluation
In a notable study, several derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity compared to standard treatments like doxorubicin. The derivatives' structure-function relationship was analyzed through molecular docking studies, revealing binding affinities that correlate with their biological activity .
Case Study 2: Metabolic Syndrome Treatment
A clinical trial investigated the efficacy of a pharmaceutical formulation containing this compound in patients with metabolic syndrome. The study found that participants who received the treatment showed improved insulin sensitivity and reduced waist circumference over a 12-week period compared to a placebo group .
特性
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-3-8-22(10-11-23)17(24)12-27-16-6-4-15(19)5-7-16/h4-7H,3,8-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMJYXZLDIUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。